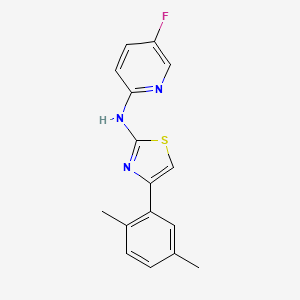
C16H14FN3S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound C16H14FN3S has a molecular weight of 299.37 . Its IUPAC name is 3-(benzylsulfanyl)-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole .
Molecular Structure Analysis
The SMILES string representation of this compound is Cn2c(SCc1ccccc1)nnc2c3ccc(F)cc3 . This provides a text-based representation of the compound’s structure, including the arrangement of its atoms and the bonds between them.
Applications De Recherche Scientifique
Structural and Biological Significance
The compound C16H14FN3OS, also known as 3-(4-Fluorobenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, is a biologically active heterocyclic compound. It features one planar five-membered and two planar six-membered rings. The molecule is significant for its intermolecular interactions, such as N—H⋯S and C—H⋯F hydrogen bonds, which link the molecules into infinite chains. These structural features underline its potential in various biological and pharmaceutical applications (Khan et al., 2007).
Application in Alzheimer's Disease Research
In Alzheimer's Disease research, the related compound C16:0 PAF (1-O-hexadecyl-2-acetyl-sn-glycerophosphocholine) is studied for its role in signaling tau hyperphosphorylation and compromising neuronal viability. The study identifies key processes specific for regulating the sensitivity of Saccharomyces cerevisiae to alkyacylglycerophosphocholines elevated in Alzheimer's Disease. The research implicates phospholipase D (PLD) as a potential neuroprotective target capable of ameliorating disruptions in lipid metabolism in response to accumulating oligomeric amyloid-β42 (Kennedy et al., 2011).
Anticancer Activity
Several studies have examined the anticancer potential of compounds structurally similar to C16H14FN3S. For example, a study on bipyridine and bipyrimidine gold (III) dithiocarbamate-containing complexes revealed significant cytotoxicity against a variety of cancer cell lines, highlighting the potential of these compounds as new agents for cancer treatment (Altaf et al., 2019). Another study investigated a novel small molecule hydroxamate that inhibits histone deacetylase subtype 6 (HDAC6), indicating its potential use in the treatment of solid tumors (Kaliszczak et al., 2013).
Development of Drug Delivery Systems
In the field of pharmaceuticals, research has been conducted on novel prodrug strategies. For instance, a study developed a camptothecin polymeric prodrug targeting the Galectin-3 receptor against androgen-independent prostate cancer, showcasing an innovative approach to drug delivery and cancer treatment (Yuan et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2,5-dimethylphenyl)-N-(5-fluoropyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S/c1-10-3-4-11(2)13(7-10)14-9-21-16(19-14)20-15-6-5-12(17)8-18-15/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCKXZDSRXGQLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=NC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
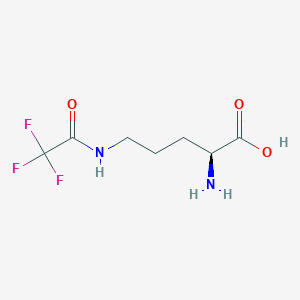
![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/no-structure.png)
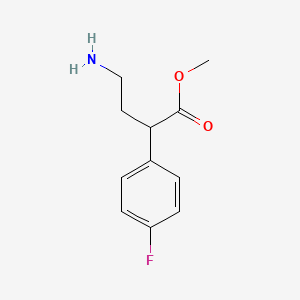
![4-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2376408.png)
![3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2376412.png)
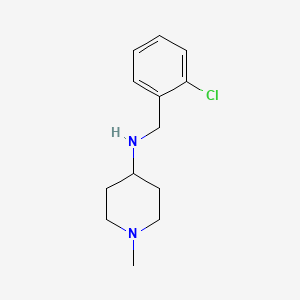
![5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2376416.png)

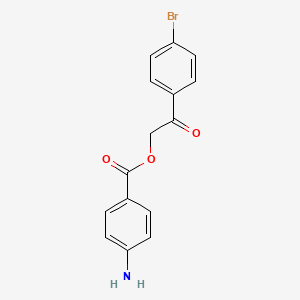
![Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2376419.png)
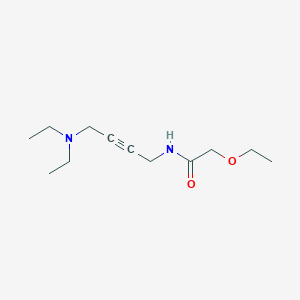
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2376421.png)
![1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2376423.png)
